4-methoxycycloheptan-1-one
Overview
Description
4-methoxycycloheptan-1-one is an organic compound with the molecular formula C8H14O2. It is a derivative of cycloheptanone, where a methoxy group is attached to the fourth carbon of the cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxycycloheptan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-methoxycycloheptanol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid supported on a molecular sieve . The reaction is typically carried out in a tubular reactor, and the product is obtained through solvent extraction and desolvation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous catalytic oxidation processes to ensure high yield and efficiency. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-methoxycycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 4-methoxycycloheptanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and phosphotungstic acid as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 4-methoxycycloheptanol (reduction product), carboxylic acids (oxidation products), and various substituted cycloheptanones (substitution products) .
Scientific Research Applications
4-methoxycycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of various materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-methoxycycloheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may exert cytotoxic effects by disrupting cellular processes and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar chemical properties but different reactivity due to the absence of the methoxy group.
4-Methylcyclohexanone: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes .
Properties
IUPAC Name |
4-methoxycycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-3-7(9)5-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNVOZBHLLXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338839 | |
Record name | 4-Methoxycycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-01-5 | |
Record name | 4-Methoxycycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxycycloheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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